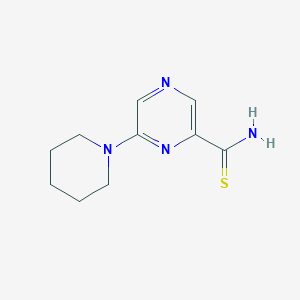
Pyrazinecarbothioamide, 6-(1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinecarbothioamide, 6-(1-piperidinyl)- is a heterocyclic compound that features a pyrazine ring substituted with a carbothioamide group and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazinecarbothioamide, 6-(1-piperidinyl)- typically involves the reaction of pyrazine derivatives with piperidine and thiocarbonyl compounds. One common method includes the cyclization of a pyrazine derivative with a piperidinyl-substituted thiourea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of pyrazinecarbothioamide, 6-(1-piperidinyl)- may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Pyrazinecarbothioamide, 6-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioamide group to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated pyrazine derivatives, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Pyrazinecarbothioamide, 6-(1-piperidinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of pyrazinecarbothioamide, 6-(1-piperidinyl)- involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways and molecular targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A related compound used as an antituberculosis drug.
Piperidine derivatives: A broad class of compounds with diverse biological activities, including analgesic and antipsychotic effects.
Uniqueness
Pyrazinecarbothioamide, 6-(1-piperidinyl)- is unique due to its specific combination of a pyrazine ring, carbothioamide group, and piperidinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61689-83-6 |
|---|---|
Molecular Formula |
C10H14N4S |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
6-piperidin-1-ylpyrazine-2-carbothioamide |
InChI |
InChI=1S/C10H14N4S/c11-10(15)8-6-12-7-9(13-8)14-4-2-1-3-5-14/h6-7H,1-5H2,(H2,11,15) |
InChI Key |
YVJCYWZZDYHEPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CN=C2)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















